1-Methyl-5-(tributylstannyl)-1H-imidazole
Overview
Description
1-Methyl-5-(tributylstannyl)-1H-imidazole is a chemical compound with the empirical formula C16H32N2Sn . It has a molecular weight of 371.15 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-(tributylstannyl)-1H-imidazole consists of a five-membered imidazole ring with a methyl group at the 1-position and a tributylstannyl group at the 5-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-5-(tributylstannyl)-1H-imidazole are not available, related compounds like 1-Methyl-5-(tributylstannyl)-1H-pyrazole have been involved in addition reactions with a wide range of electrophiles .Physical And Chemical Properties Analysis
1-Methyl-5-(tributylstannyl)-1H-imidazole is a liquid at room temperature with a density of 1.160 g/mL at 25 °C . It has a refractive index of 1.510 .Scientific Research Applications
Application in Angiotensin II Receptor Antagonism
A study by Bovy et al. (1993) examined a series of compounds including 1H-imidazole derivatives for their potential as angiotensin II receptor antagonists. This research utilized computer-assisted modeling techniques to evaluate the structural parameters of these compounds, contributing to our understanding of novel AT1-selective angiotensin II receptor antagonists (Bovy et al., 1993).
Development in Organic Chemistry
Hanamoto et al. (2008) conducted research on the reaction of N-methyl-5-tributylstannyl-4-fluoro-1H-pyrazole, demonstrating its utility in synthesizing N-methyl-chromeno[2,3-d]pyrazol-9-one. This showcases the application of 1H-imidazole derivatives in the field of organic synthesis, particularly in facilitating the introduction of various substituents (Hanamoto et al., 2008).
Use in Radiochemistry
Garnes et al. (1996) discussed the synthesis of a pyridinyl imidazole cytokine inhibitor involving a tributylstannyl derivative of 1H-imidazole. This research is significant in the context of photoaffinity ligand studies, particularly involving radioiododestannylation processes (Garnes et al., 1996).
Contribution to Heterocyclic Chemistry
The synthesis of 5-(tributylstannyl)isoxazoles by Sakamoto et al. (1991) highlights the versatility of 1H-imidazole derivatives in creating new heterocyclic compounds. This study emphasized the potential of these compounds in developing novel isoxazole derivatives (Sakamoto et al., 1991).
Impact on Corrosion Science
Kovačević et al. (2017) explored the adsorption bonding of imidazoles and triazoles, including 1-methyl derivatives, on copper corrosion inhibition. This research provides valuable insights into the efficiency and mechanisms of corrosion inhibitors (Kovačević et al., 2017).
Advances in Medicinal Chemistry
Bellina et al. (2008) described the synthesis of 1-methyl-1H-imidazoles with potential cytotoxic properties against human tumor cell lines. This study underscores the significance of 1H-imidazole derivatives in developing anticancer agents (Bellina et al., 2008).
Explorations in Organotin Chemistry
Kosugi et al. (1986) investigated the palladium-catalyzed coupling between organic halides and organotin compounds, including 1-methyl 2-(tributylstannyl)imidazole. This research contributes to the understanding of reactions involving C-N unsaturated bonds at reaction centers (Kosugi et al., 1986).
Safety and Hazards
This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
tributyl-(3-methylimidazol-4-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYWKJKAIAEDQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CN1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448235 | |
Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(tributylstannyl)-1H-imidazole | |
CAS RN |
147716-03-8 | |
Record name | 1-Methyl-5-(tributylstannyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-5-(tri-n-butylstannyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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